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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768304

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin

receptor (OXTR).[1][2] Originally developed for the potential management of preterm labor, it

has become a widely utilized tool in neuroscience research to investigate the role of the

oxytocin system in various behaviors.[3][4][5][6] This document provides a comprehensive

overview of the in vitro characteristics of L-368,899, summarizing its binding affinity, selectivity

profile, and the experimental protocols used for its characterization.

Binding Affinity and Potency
L-368,899 demonstrates high affinity for the oxytocin receptor across multiple species. The

inhibitory concentration (IC50) and binding affinity (Ki) values are crucial metrics for quantifying

its potency.

Table 2.1: Oxytocin Receptor (OXTR) Binding Affinity of
L-368,899
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Species/Tissue Parameter Value (nM) Reference(s)

General IC50 8.9 [7]

Rat Uterus IC50 8.9 [1][2][8][9]

Human Uterus IC50 26 [1][2][8][9]

Coyote Brain Ki 12.38 [3]

Receptor Selectivity Profile
A critical attribute of a pharmacological tool is its selectivity for the intended target over other

related receptors. L-368,899 exhibits significant selectivity for the oxytocin receptor over the

structurally similar vasopressin receptors (V1a and V2).

Table 3.1: Selectivity of L-368,899 for Vasopressin
Receptors
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Receptor
Subtype
(Species/Tissu
e)

Parameter Value (nM)
Selectivity
(fold vs. OXTR
IC50 of 8.9 nM)

Reference(s)

Vasopressin V1a IC50 370 ~42-fold [7]

Vasopressin V2 IC50 570 ~64-fold [7]

Vasopressin V1a

(Coyote Brain)
Ki 511.6

~41-fold (vs.

Coyote OXTR Ki)
[3]

Vasopressin

Receptor

(Human Liver)

IC50 510 ~57-fold [1]

Vasopressin

Receptor

(Human Kidney)

IC50 960 ~108-fold [1]

Vasopressin

Receptor (Rat

Liver)

IC50 890 ~100-fold [1]

Vasopressin

Receptor (Rat

Kidney)

IC50 2400 ~270-fold [1]

Note: One study using human brain tissue suggested that L-368,899 may have a slightly higher

affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR),

recommending caution when using it as an OXTR-specific antagonist in human studies.[10]

Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR), primarily signaling through the

Gq/11 pathway.[11] Antagonism by L-368,899 blocks the initiation of this cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rndsystems.com/products/l-368899-hydrochloride_2641
https://www.rndsystems.com/products/l-368899-hydrochloride_2641
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938559/
https://www.medchemexpress.com/L-368,899_hydrochloride.html
https://www.medchemexpress.com/L-368,899_hydrochloride.html
https://www.medchemexpress.com/L-368,899_hydrochloride.html
https://www.medchemexpress.com/L-368,899_hydrochloride.html
https://digitalcommons.usu.edu/researchweek/ResearchWeek2021/All2021/225/
https://artsci.usu.edu/biology/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

Oxytocin

Oxytocin
Receptor (OXTR)

Binds & Activates

L-368,899

Binds & Blocks

Gq/11

Activates

Phospholipase C
(PLC)

Activates

PIP2

Cleaves

IP3 DAG

Endoplasmic
Reticulum

Binds to
Receptor

Protein Kinase C
(PKC)

Activates

Ca²⁺ Release

Stimulates

Cellular Response

Click to download full resolution via product page

Caption: Oxytocin receptor signaling pathway and antagonism by L-368,899.
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Experimental Protocols
The characterization of L-368,899 relies on established in vitro assays. The following is a

detailed methodology for a competition binding assay, a common technique used to determine

binding affinity.

Competition Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, L-368,899) to

displace a radiolabeled ligand from its receptor.
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1. Prepare L-368,899 Stock
(e.g., 10 mM in DMSO)

2. Create Serial Dilutions
(Logarithmic molarities from 10 mM to 0.1 nM)

5. Add L-368,899 Dilutions
(Final concentrations from 10 µM to 0.1 pM)

3. Prepare Tissue Homogenate
(e.g., Brain regions expressing OXTR/AVPR1a)

4. Set up Assay Tubes
- Tissue Homogenate

- Radioligand (e.g., ¹²⁵I-OVTA)
- Buffer

6. Incubate
(Allow binding to reach equilibrium)

7. Separate Bound/Free Ligand
(e.g., Rapid filtration)

8. Measure Radioactivity
(Quantify bound radioligand)

9. Data Analysis
(Generate competition curve to calculate Ki/IC50)

Click to download full resolution via product page

Caption: Workflow for a competition radioligand binding assay.

Methodology Details:

Preparation of L-368,899 Solutions: A stock solution of L-368,899 hydrochloride is

prepared, for instance, at 10 mM in dimethyl sulfoxide (DMSO).[3] From this stock, a serial
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dilution is performed to create working stocks with logarithmic molarities, typically ranging

from 10 mM to 0.1 nM.[3]

Tissue Preparation: Brain tissue from regions known to express the target receptors (e.g.,

hippocampus for OXTR, lateral septum for AVPR1a) is dissected and homogenized in an

appropriate buffer.[3]

Assay Incubation: The tissue homogenate is incubated with a constant concentration of a

specific radioligand (e.g., ¹²⁵I-ornithine vasotocin analog for OXTR) and varying

concentrations of the competitor, L-368,899.[3][11] Tubes for determining total binding

(radioligand only) and non-specific binding (radioligand + a high concentration of a non-

labeled ligand) are also included.

Separation and Detection: Following incubation to allow binding to reach equilibrium, the

bound radioligand is separated from the free (unbound) radioligand, typically via rapid

vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then

quantified using a gamma counter.

Data Analysis: The amount of specifically bound radioligand is plotted against the logarithm

of the competitor (L-368,899) concentration. A sigmoidal competition curve is generated,

from which the IC50 value (the concentration of L-368,899 that displaces 50% of the specific

binding of the radioligand) can be determined. The Ki (binding affinity constant) can then be

calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationship: Selectivity Profile
The utility of L-368,899 as a research tool is defined by its high affinity for the target receptor

(OXTR) and significantly lower affinity for off-target receptors (V1aR, V2R).

L-368,899

Oxytocin Receptor
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(IC50 = 8.9 nM)

Vasopressin 1a Receptor
(V1aR)

Low Affinity
(IC50 = 370 nM)
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Low Affinity
(IC50 = 570 nM)
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Click to download full resolution via product page

Caption: Affinity profile of L-368,899 for oxytocin and vasopressin receptors.

Conclusion
The in vitro data robustly characterize L-368,899 as a potent and selective oxytocin receptor

antagonist. Its high affinity for OXTR, coupled with a significantly lower affinity for vasopressin

V1a and V2 receptors, makes it a valuable pharmacological agent for elucidating the

physiological and behavioral roles of the oxytocin system. Researchers should, however,

remain aware of species-specific differences in binding affinity and the potential for off-target

effects at high concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://artsci.usu.edu/biology/
https://www.benchchem.com/product/b10768304/docs#in-vitro-characterization-of-l-368-899-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b10768304/docs#in-vitro-characterization-of-l-368-899-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b10768304/docs#in-vitro-characterization-of-l-368-899-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b10768304/docs#in-vitro-characterization-of-l-368-899-hydrochloride-a-technical-guide
https://www.benchchem.com/product/b10768304?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

